molecular formula C20H22N4O B5884863 N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

カタログ番号 B5884863
分子量: 334.4 g/mol
InChIキー: GANKUJVZJQVOBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide (CMPD101) is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of the enzyme cyclic AMP-dependent protein kinase A (PKA), which plays a crucial role in many cellular processes, including gene expression, metabolism, and cell proliferation.

作用機序

PKA is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including gene expression, metabolism, and cell proliferation. PKA is activated by the binding of cyclic AMP (cAMP), which induces a conformational change in the regulatory subunits, leading to the release of the catalytic subunits. N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide inhibits PKA by binding to the ATP-binding site of the catalytic subunits, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The inhibition of PKA by this compound has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, the inhibition of PKA by this compound has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In cardiovascular diseases, the inhibition of PKA by this compound has been shown to reduce myocardial injury and improve cardiac function by reducing oxidative stress and inflammation. In neurological disorders, the inhibition of PKA by this compound has been shown to reduce neuronal damage and improve cognitive function by reducing neuroinflammation and amyloid-beta accumulation.

実験室実験の利点と制限

N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PKA inhibition, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

将来の方向性

There are several future directions for the research on N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, including its potential therapeutic applications in other diseases, such as diabetes, obesity, and autoimmune disorders. Furthermore, the development of more potent and selective PKA inhibitors based on the structure of this compound could lead to the discovery of new drug candidates for various diseases. Finally, the elucidation of the downstream targets of PKA inhibition by this compound could provide insights into the molecular mechanisms underlying its therapeutic effects.

合成法

N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be synthesized using a multistep process, starting from commercially available starting materials. The synthesis involves the condensation of 5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with cyclohexylamine, followed by acylation with 2-chloro-N-methylacetamide. The final product is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The inhibition of PKA by this compound has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function in animal models of heart failure. Furthermore, this compound has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease.

特性

IUPAC Name

N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14-12-17(15-8-4-2-5-9-15)22-19-13-18(23-24(14)19)20(25)21-16-10-6-3-7-11-16/h2,4-5,8-9,12-13,16H,3,6-7,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANKUJVZJQVOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)NC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。